3-(Difluoromethyl)-2-methylaniline hydrochloride
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Overview
Description
3-(Difluoromethyl)-2-methylaniline hydrochloride is a chemical compound that features a difluoromethyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-2-methylaniline hydrochloride typically involves the introduction of a difluoromethyl group to an aniline derivative. One common method is the reaction of 2-methylaniline with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base and a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processesThe reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Difluoromethyl)-2-methylaniline hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
3-(Difluoromethyl)-2-methylaniline hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(Difluoromethyl)-2-methylaniline hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylated Anilines: These compounds have a trifluoromethyl group instead of a difluoromethyl group.
Fluorinated Anilines: Compounds with one or more fluorine atoms attached to the aniline ring.
Uniqueness
3-(Difluoromethyl)-2-methylaniline hydrochloride is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H10ClF2N |
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Molecular Weight |
193.62 g/mol |
IUPAC Name |
3-(difluoromethyl)-2-methylaniline;hydrochloride |
InChI |
InChI=1S/C8H9F2N.ClH/c1-5-6(8(9)10)3-2-4-7(5)11;/h2-4,8H,11H2,1H3;1H |
InChI Key |
BDLGDNABLLJFLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)C(F)F.Cl |
Origin of Product |
United States |
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